molecular formula C7H5F3O2 B1304643 2-(Trifluoromethoxy)phenol CAS No. 32858-93-8

2-(Trifluoromethoxy)phenol

Cat. No. B1304643
CAS RN: 32858-93-8
M. Wt: 178.11 g/mol
InChI Key: GQWMNVOVQZIPJC-UHFFFAOYSA-N
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Description

2-(Trifluoromethoxy)phenol is a chemical compound with the molecular formula C7H5F3O2 . It is a phenol derivative where a trifluoromethoxy group is attached to the phenol ring .


Synthesis Analysis

The synthesis of 2-(Trifluoromethoxy)phenol and similar compounds has been a topic of interest in recent years . One method involves the nucleophilic trifluoromethoxylation of alkyl halides with (E)-O-trifluoromethyl-benzaldoximes (TFBO) as a trifluoromethoxylation reagent . This method is performed without silver under mild reaction conditions . Another method involves the selective C-H trifluoromethoxylation of arenes and heteroarenes .


Molecular Structure Analysis

The molecular structure of 2-(Trifluoromethoxy)phenol consists of a phenol ring with a trifluoromethoxy group attached . The exact mass of the molecule is 178.02416388 g/mol .


Chemical Reactions Analysis

The trifluoromethoxy group in 2-(Trifluoromethoxy)phenol makes these compounds important targets in pharmaceuticals and agrochemicals . The trifluoromethoxylation reaction, which is one of the most important research hotspots, has the trifluoromethoxy group’s electron-withdrawing effects and high lipophilicity .


Physical And Chemical Properties Analysis

2-(Trifluoromethoxy)phenol has a molecular weight of 178.11 g/mol . It has one hydrogen bond donor and five hydrogen bond acceptors . Its topological polar surface area is 29.5 Ų .

Safety And Hazards

2-(Trifluoromethoxy)phenol is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is flammable and may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

The development of new reagents and strategies for direct trifluoromethoxylation, including the synthesis of 2-(Trifluoromethoxy)phenol, is a current research hotspot . The trifluoromethoxy group’s unique properties make these compounds important targets in pharmaceuticals and agrochemicals . Future research will likely continue to explore these properties and develop more efficient and versatile methods for trifluoromethoxylation .

properties

IUPAC Name

2-(trifluoromethoxy)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3O2/c8-7(9,10)12-6-4-2-1-3-5(6)11/h1-4,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQWMNVOVQZIPJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)O)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70380462
Record name 2-(Trifluoromethoxy)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Trifluoromethoxy)phenol

CAS RN

32858-93-8
Record name 2-(Trifluoromethoxy)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Trifluoromethoxy)phenol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
31
Citations
E Castagnetti, M Schlosser - Chemistry–A European Journal, 2002 - Wiley Online Library
Judged by its capacity to promote a hydrogen/metal permutation at an ortho position, the trifluoromethoxy group is superior to both the methoxy and trifluoromethyl groups. Moreover, …
SD Kanmazalp, S Meral, N Dege, AA Agar… - Acta Crystallographica …, 2019 - ncbi.nlm.nih.gov
In the title complex,(6, 6′-{(1E, 1′ E)-[ethane-1, 2-diylbis (azanylylidene)] bis (methanylylidene)} bis [2-(trifluoromethoxy) phenol]-κ 4 O, N, N′, O′) nickel (II),[Ni (C 18 H 12 F 6 N 2 O …
Number of citations: 6 www.ncbi.nlm.nih.gov
S Demir Kanmazalp, S Meral, N Dege… - Acta Crystallographica …, 2019 - scripts.iucr.org
In the title complex, (6,6′-{(1E,1′E)-[ethane-1,2-diylbis(azanylylidene)]bis(methanylylidene)}bis[2-(trifluoromethoxy)phenol]-κ4O,N,N′,O′)nickel(II), [Ni(C18H12F6N2O4)], the nickel(…
Number of citations: 2 scripts.iucr.org
S Kansiz, S Meral, N Dege, AA Agar… - Acta Crystallographica …, 2019 - scripts.iucr.org
In the title complex, [Cu(C18H12F6N2O4)]·0.5C6H6O2, the CuII ion has a square-planar coordination geometry, being ligated by two N and two O atoms of the tetradentate open-chain …
Number of citations: 1 scripts.iucr.org
S Meral, N Dege, IO Fritsky - Acta crystallographica. Section E …, 2019 - europepmc.org
In the title complex,(6, 6′-{(1E, 1′ E)-[ethane-1, 2-diylbis (azanylylidene)] bis (methanylylidene)} bis [2-(trifluoromethoxy) phenol]-κ 4 O, N, N′, O′) nickel (II),[Ni (C 18 H 12 F 6 N 2 O …
Number of citations: 0 europepmc.org
SD Kanmazalp, S Meral, N Dege, AA Agar, IO Fritsky - 2019 - 193.140.28.15
In the title complex, (6,6'-{(1E.1'E)-[ethane-1,2-diylbis(azanylylidene)bis-(methanylylidene)}bis[2-(trifluoromethoxy)phenol]-kappa(4) O,N,N',O')nickel(II), [Ni(C18H12F6N2O4)], the nickel(…
Number of citations: 0 193.140.28.15
S Kansiz, S Meral, N Dege, AA Agar, IO Fritsky - 2019 - 193.140.28.15
In the title complex, [Cu(C18H12F6N2O4)]center dot 0.5C(6)H(6)O(2), the Cu-II ion has a square-planar coordination geometry, being ligated by two N and two O atoms of the …
Number of citations: 0 193.140.28.15
E Castagnetti, M Schlosser - European Journal of Organic …, 2001 - Wiley Online Library
Consecutive treatment of (trifluoromethoxy)benzene with sec‐butyllithium and electrophilic reagents affords previously inaccessible ortho‐substituted derivatives in generally excellent …
I Berhane, N Hin, AG Thomas, Q Huang… - Journal of medicinal …, 2022 - ACS Publications
Mas-related G protein-coupled receptor X1 (MRGPRX1) is a human sensory neuron-specific receptor and potential target for the treatment of pain. Positive allosteric modulators (PAMs) …
Number of citations: 6 pubs.acs.org
J Cherian, I Choi, A Nayyar… - Journal of medicinal …, 2011 - ACS Publications
The (S)-2-nitro-6-(4-(trifluoromethoxy)benzyloxy)-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine named PA-824 (1) has demonstrated antitubercular activity in vitro and in animal models …
Number of citations: 42 pubs.acs.org

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